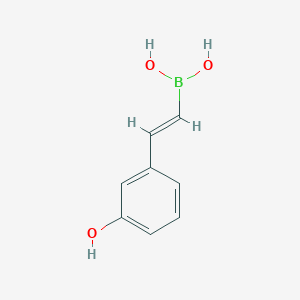

(E)-(3-Hydroxystyryl)boronic acid

Description

Properties

Molecular Formula |

C8H9BO3 |

|---|---|

Molecular Weight |

163.97 g/mol |

IUPAC Name |

[(E)-2-(3-hydroxyphenyl)ethenyl]boronic acid |

InChI |

InChI=1S/C8H9BO3/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6,10-12H/b5-4+ |

InChI Key |

UNLBOXUQHKPTSG-SNAWJCMRSA-N |

Isomeric SMILES |

B(/C=C/C1=CC(=CC=C1)O)(O)O |

Canonical SMILES |

B(C=CC1=CC(=CC=C1)O)(O)O |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for E 3 Hydroxystyryl Boronic Acid

Transition Metal-Catalyzed Borylation Strategies

Transition metal-catalyzed reactions offer powerful and versatile routes to organoboron compounds, including (E)-(3-hydroxystyryl)boronic acid. nih.govnih.gov These methods often provide high efficiency and selectivity.

Direct Borylation of Styrene (B11656) Derivatives

Direct C-H borylation of styrene derivatives presents an atom-economical approach to vinyl boronic acids. This strategy involves the activation of a C-H bond on the vinyl group and its subsequent conversion to a C-B bond, typically using iridium or rhodium catalysts. While direct borylation of the aromatic ring is more commonly reported, selective borylation of the vinyl group can be achieved under specific conditions. The regioselectivity of the borylation is often governed by steric and electronic factors of the substituents on the styrene core and the nature of the catalyst and ligands employed. nih.govnih.gov

Cross-Coupling Approaches for Boronic Acid Precursors

Cross-coupling reactions are a cornerstone of modern organic synthesis and provide reliable methods for constructing the carbon-boron bond in precursors to this compound. The Suzuki-Miyaura cross-coupling reaction is a prominent example. nih.govamanote.com

A common strategy involves the palladium-catalyzed cross-coupling of a protected 3-bromophenol (B21344) with a vinylboronic acid ester, or conversely, the coupling of 3-hydroxyphenylboronic acid with a vinyl halide. For instance, the reaction of (E)-2-phenylethenylboronic acid pinacol (B44631) ester with aryl bromides, catalyzed by a palladium complex with a sterically demanding phosphine (B1218219) ligand like tri(tert-butyl)phosphine tetrafluoroborate (B81430) (t-Bu3PHBF4), can proceed with high yields and complete retention of the (E)-alkene geometry. nih.gov

Another powerful method is the Miyaura borylation, where a haloarene is reacted with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B2pin2), in the presence of a palladium catalyst to form the corresponding arylboronic ester. strath.ac.uk This can then be subjected to further cross-coupling reactions to introduce the styryl moiety.

| Reactants | Catalyst System | Product | Yield | Reference |

| (E)-2-phenylethenylboronic acid pinacol ester, 3-bromoanisole | Pd(OAc)2, t-Bu3PHBF4 | (E)-3-methoxystilbene | Good | nih.gov |

| 3-Iodoanisole, Bis(pinacolato)diboron | [Pd(dppf)Cl2] | 2-(3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | High | |

| 3-Bromophenol (protected), (E)-vinylboronic acid derivative | Palladium catalyst | Protected this compound precursor | Varies |

Functional Group Interconversion Routes

Functional group interconversion provides alternative pathways to this compound from readily available starting materials. A key transformation in this context is the deprotection of a hydroxyl group on the aromatic ring. For example, a methoxy (B1213986) group, often used as a protecting group for the phenol (B47542), can be cleaved using reagents like boron tribromide (BBr3) to yield the desired hydroxyl functionality.

Stereocontrolled Synthesis of this compound Analogues

The stereochemistry of the double bond is crucial for the biological and material properties of stilbene (B7821643) derivatives. Therefore, stereocontrolled synthesis of the (E)-isomer of 3-hydroxystyrylboronic acid and its analogues is of significant importance.

The Suzuki-Miyaura cross-coupling reaction is particularly effective in this regard, as it generally proceeds with retention of the alkene geometry. nih.gov By using a stereochemically pure (E)-vinylboronic acid ester or (E)-vinyl halide, the (E)-configuration of the final product can be ensured. For example, the hydroboration of phenylacetylene (B144264) with pinacolborane, catalyzed by 9-borabicyclo[3.3.1]nonane (9-BBN), stereoselectively yields (E)-2-phenylethenylboronic acid pinacol ester, which can then be used in subsequent cross-coupling reactions. nih.gov

| Reaction Type | Key Reagent/Catalyst | Stereochemical Outcome | Reference |

| Suzuki-Miyaura Coupling | Palladium catalyst, (E)-vinylboronic ester | Retention of (E)-geometry | nih.gov |

| Hydroboration | 9-BBN | Syn-addition leading to (E)-vinylborane | nih.gov |

Sustainable and Scalable Synthetic Protocols

The development of sustainable and scalable synthetic methods is a key focus in modern chemistry. For the synthesis of this compound, this includes the use of greener solvents, minimizing waste, and developing catalytic systems that are efficient and recyclable.

The use of water as a solvent in cross-coupling reactions is a significant step towards sustainability. Certain palladium catalysts with water-soluble ligands can effectively promote Suzuki-Miyaura couplings in aqueous media. Additionally, minimizing the use of protecting groups, which add steps and generate waste, is a desirable strategy. Direct C-H borylation methods, when selective, contribute to this goal by reducing the number of synthetic steps. nih.govnih.gov

For scalability, flow chemistry presents a promising alternative to traditional batch processes. Continuous flow reactors can offer better control over reaction parameters, improved safety, and easier scale-up. The development of robust and highly active catalysts is crucial for the successful implementation of flow syntheses of this compound and its derivatives.

Iii. Chemical Reactivity and Mechanistic Investigations

Cross-Coupling Reactions Involving (E)-(3-Hydroxystyryl)boronic acid

Cross-coupling reactions are fundamental transformations in organic synthesis, and vinylboronic acids are key substrates in these processes. This compound, with its vinyl C-B bond, is an active participant in several such reactions.

The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation, renowned for its mild conditions and functional group tolerance. organic-chemistry.org In this reaction, this compound can be coupled with a variety of organic halides or triflates (R-X) in the presence of a palladium catalyst and a base. libretexts.org The reaction is highly effective for creating substituted stilbene (B7821643) and diarylethene structures.

Scope: The scope of the Suzuki-Miyaura reaction with respect to this compound is broad. It can be successfully coupled with a wide range of aryl and vinyl halides (iodides, bromides, and chlorides) and triflates. organic-chemistry.orglibretexts.org The presence of the hydroxyl group on the aromatic ring can influence reactivity but is generally well-tolerated. Electron-donating or electron-withdrawing groups on the coupling partner are also typically compatible, although reaction rates may be affected. nih.gov A potential side reaction for vinylboronic acids is protodeboronation, where the C-B bond is cleaved by a proton source, which can be minimized by careful control of reaction conditions. nih.gov

Mechanistic Insights: The catalytic cycle of the Suzuki-Miyaura coupling is well-established and involves three primary steps: libretexts.org

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organic halide (Ar-X) to form a Pd(II) complex (Ar-Pd-X).

Transmetalation: The boronic acid must first be activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species [Ar'B(OH)₃]⁻. This boronate then transfers its organic group (the 3-hydroxystyryl moiety) to the palladium center, displacing the halide and forming a new Pd(II) complex (Ar-Pd-Ar'). This step regenerates the base. organic-chemistry.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final C-C coupled product (Ar-Ar'). This step regenerates the Pd(0) catalyst, allowing the cycle to continue.

The table below illustrates the potential scope of Suzuki-Miyaura coupling partners for this compound.

| Coupling Partner (Ar-X) | Catalyst/Base System (Typical) | Product |

| Iodobenzene | Pd(PPh₃)₄ / K₂CO₃ | (E)-3-(2-phenylethenyl)phenol |

| 4-Bromobenzonitrile | Pd(OAc)₂/SPhos / K₃PO₄ | (E)-4-(3-hydroxystyryl)benzonitrile |

| 2-Chloropyridine | Pd₂(dba)₃/XPhos / Cs₂CO₃ | (E)-3-(2-(pyridin-2-yl)ethenyl)phenol |

| Vinyl bromide | Pd(PPh₃)₄ / NaOEt | (E,E)-1-(3-hydroxyphenyl)-1,3-butadiene |

Beyond the palladium-catalyzed Suzuki reaction, the carbon-boron bond of this compound can participate in other important coupling reactions, often catalyzed by other transition metals like copper or nickel.

Chan-Lam Coupling: This copper-catalyzed reaction forms carbon-heteroatom bonds, typically C-N, C-O, or C-S bonds. wikipedia.org this compound can be coupled with amines, amides, or phenols under oxidative conditions, often using a Cu(II) salt like copper(II) acetate (B1210297) and an oxidant such as air or oxygen. nih.gov This provides a direct route to synthesize enamines and other vinyl-heteroatom compounds. The mechanism involves coordination of the amine to the copper, transmetalation with the boronic acid, and reductive elimination. wikipedia.org

Nickel-Catalyzed Coupling: Nickel catalysts are increasingly used as a more earth-abundant alternative to palladium for cross-coupling reactions. nih.gov Ni-catalyzed Suzuki-type couplings of boronic acids with organohalides are well-established. thieme-connect.de These reactions often proceed through a similar catalytic cycle involving Ni(0)/Ni(II) species. Nickel catalysis can sometimes offer different reactivity and selectivity profiles compared to palladium, particularly for less reactive coupling partners like aryl chlorides. thieme-connect.de

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. This compound is a suitable component for such transformations.

The Petasis borono-Mannich reaction is a prominent MCR that involves the coupling of a boronic acid, an amine, and a carbonyl compound (often an aldehyde or ketone). nih.govorganic-chemistry.org This reaction is a powerful tool for the synthesis of substituted amines, including valuable α-amino acids and β-amino alcohols. nih.govmdpi.com

Substrate Scope: In the context of the Petasis reaction, this compound acts as the nucleophilic component. The reaction demonstrates a broad substrate scope.

Amine Component: A wide variety of primary and secondary amines can be used. organic-chemistry.org

Carbonyl Component: The reaction works well with aldehydes, particularly α-hydroxy aldehydes and glyoxylic acid, the latter providing a direct route to α-amino acid derivatives. organic-chemistry.orgresearchgate.net The presence of a nearby hydroxyl or carboxyl group on the carbonyl substrate is often crucial as it is believed to activate the boronic acid by forming an "ate" complex. mdpi.com

Boronic Acid Component: Vinylboronic acids, including substituted (E)-styrylboronic acids, are effective substrates. nih.gov

Stereoselectivity: When chiral amines or α-hydroxy aldehydes are used, the Petasis reaction can proceed with high diastereoselectivity. nih.govresearchgate.net For example, reactions involving chiral α-hydroxy aldehydes often yield β-amino alcohols with a strong preference for the anti diastereomer. nih.gov Intriguing variations in stereoselectivity have been observed when using different para-substituted styrenylboronic acids, suggesting that the electronic properties of the styryl moiety can influence the stereochemical outcome of the reaction. researchgate.net The use of chiral catalysts can further control the stereochemistry, enabling access to either syn or anti products. nih.gov

The table below shows representative examples of Petasis reactions involving a styrylboronic acid.

| Amine | Carbonyl | Boronic Acid | Diastereoselectivity (d.r.) |

| Dibenzylamine | Glyoxylic Acid | (E)-Styrylboronic Acid | N/A (achiral product) |

| (R)-N-Benzyl-α-methylbenzylamine | Glyoxylic Acid | (E)-4-Methoxystyrylboronic acid | Good to Excellent |

| L-Alanine methyl ester | (S)-Lactaldehyde | (E)-Styrylboronic Acid | High (anti selectivity) |

Reversible Covalent Interactions with Vicinal Diols and Polyols

A defining characteristic of boronic acids is their ability to form reversible covalent complexes with molecules containing 1,2- or 1,3-diol functionalities, such as sugars, catechols, and polyols. wikipedia.org This interaction is central to their use in chemical sensing, bioconjugation, and the creation of dynamic materials.

The reaction between a boronic acid and a diol is an equilibrium process that results in the formation of a five- or six-membered cyclic boronate ester and the release of water. The position of this equilibrium is governed by several factors, including pH, temperature, and the specific structures of the boronic acid and the diol.

Thermodynamics: The stability of the boronate ester complex is quantified by the association constant (Kₐ). The formation of these complexes can be either enthalpy-driven (ΔH° < 0) or entropy-driven (ΔS° > 0). Studies on the complexation of boric acid and phenylboronic acid with various diols and hydroxy acids have shown that the thermodynamic driving forces depend on the nature of the ligand. researchgate.netresearchgate.net For instance, the formation of a 1:1 complex is often enthalpically driven, while the formation of a 1:2 complex (one boronate with two ligand molecules) can be entropically favored, especially if the ligand has internal hydrogen bonding that is broken upon complexation. researchgate.net

The key factors influencing the thermodynamics of complexation include:

pKa of the Boronic Acid: The boronic acid (R-B(OH)₂) is a Lewis acid that reacts more readily with diols in its trigonal form, but the resulting tetrahedral boronate ester is more stable at higher pH when the boron center is anionic [R-B(OH)₃]⁻. nih.gov The pKa of this compound will be influenced by the electronic properties of the hydroxystyryl group, which in turn affects the optimal pH for diol binding.

Diol Structure: The geometry and pKa of the diol are critical. Diols with a small dihedral angle between the hydroxyl groups, such as those in a cis-configuration on a ring, generally form more stable complexes. nih.gov

Kinetics: The formation and hydrolysis of boronate esters are typically fast processes, allowing for dynamic and reversible systems. The rates of these reactions are pH-dependent, generally increasing with pH as the concentration of the more reactive anionic boronate form increases.

The table below provides illustrative thermodynamic data for the complexation of phenylboronic acid with representative diols.

| Diol | Association Constant (Kₐ, M⁻¹) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

| Ethylene Glycol | ~1.3 | -1.5 | -2.0 |

| D-Fructose | ~430 (at pH 7.4) | Not widely reported | Not widely reported |

| Alizarin Red S | High (used in assays) nih.gov | Favorable | Favorable |

| Catechol | ~1600 | -25.5 | -15.1 |

pH-Dependent Binding Phenomena

The binding behavior of this compound, like other arylboronic acids, is intrinsically linked to the pH of the aqueous medium. This dependence stems from the equilibrium between the neutral, trigonal planar boronic acid (sp² hybridized boron) and the anionic, tetrahedral boronate species (sp³ hybridized boron). nih.govresearchgate.net The formation of stable cyclic esters with 1,2- or 1,3-diols, a hallmark of boronic acid reactivity, is significantly more favorable with the tetrahedral boronate form. researchgate.netresearchgate.net

In acidic to neutral conditions, this compound exists predominantly in its less reactive trigonal form. As the pH of the solution increases to approach and surpass the pKa of the boronic acid, the equilibrium shifts towards the formation of the hydroxyboronate anion. nih.govresearchgate.net This anionic species is a much stronger Lewis acid and readily reacts with diols to form five- or six-membered cyclic boronate esters. researchgate.netnih.gov The optimal pH for complexation is typically between the pKa of the boronic acid and the pKa of the diol. nih.gov While the specific pKa for this compound is not widely reported, the pKa values for arylboronic acids generally fall in the range of 8-9, but can be lowered by electron-withdrawing substituents. nih.govresearchgate.net The presence of the hydroxyl group on the phenyl ring can influence the electronic properties and thus the pKa value.

This pH-switchable binding mechanism is the foundation for many of its applications in sensors and responsive materials. nih.govbohrium.com For instance, the binding and release of saccharides or glycoproteins, which contain cis-diol functionalities, can be controlled by adjusting the ambient pH. researchgate.netresearchgate.net At a suitable alkaline pH, the boronate ester complex is stable, while lowering the pH to an acidic range will protonate the boronate ester, leading to its hydrolysis and the release of the bound diol. researchgate.netnih.gov

The table below summarizes the key aspects of the pH-dependent binding of boronic acids.

| pH Range | Dominant Boronic Acid Species | Reactivity with Diols | Binding State |

| Acidic (pH < pKa) | Trigonal, neutral (sp²) | Low | Unbound/Weakly bound |

| Alkaline (pH > pKa) | Tetrahedral, anionic (sp³) | High | Stable boronate ester complex |

Electrophilic and Nucleophilic Activation of the Boronic Acid Moiety

The boronic acid group of this compound is amphiphilic in its reactivity, capable of being activated to behave as both an electrophile and a nucleophile. This dual reactivity is central to its versatility in organic synthesis. nih.govresearchgate.net

Electrophilic Activation: The boronic acid moiety can be activated to function as an electrophile. This is typically achieved by enhancing the Lewis acidity of the boron atom. nih.govresearchgate.net For arylboronic acids, this can be accomplished by introducing strong electron-withdrawing groups on the aromatic ring, which decreases the electron density at the boron center. nih.gov In the case of this compound, the hydroxyl group is a moderately activating group, which would not inherently promote strong electrophilic character.

However, electrophilic activation can be induced through coordination. When an alcohol coordinates to the boron atom, the hydroxyl group of the alcohol is activated, making it a better leaving group. umanitoba.ca This process can be catalyzed by highly electron-deficient boronic acids or by creating cationic boron species. nih.gov This activation strategy facilitates reactions such as Friedel-Crafts alkylations where the activated alcohol can be attacked by a nucleophile. umanitoba.ca For example, boronic acid catalysis can enable the electrophilic activation of unprotected maltols for the synthesis of N-substituted hydroxypyridinones in water. nih.gov

Nucleophilic Activation: Conversely, the boronic acid can be activated to serve as a source of a nucleophilic styryl group. This is most commonly achieved through the formation of a tetravalent boronate "ate" complex. nih.gov The addition of a nucleophile, such as a hydroxide (B78521) or fluoride (B91410) ion, to the empty p-orbital of the trigonal boronic acid generates an anionic tetrahedral species. rsc.orgresearchgate.net This process increases the electron density on the boron and enhances the nucleophilicity of the carbon atom attached to it, facilitating the transfer of the styryl group to an electrophile. This is the fundamental principle behind the celebrated Suzuki-Miyaura cross-coupling reaction. nih.gov The formation of these "ate" complexes is crucial for a wide range of C-C bond-forming reactions. nih.govresearchgate.net

The table below outlines the conditions and outcomes of electrophilic and nucleophilic activation.

| Activation Mode | Typical Conditions | Reactive Species | Resulting Transformation |

| Electrophilic | Electron-deficient catalyst, coordination to an alcohol | Activated alcohol-boronic acid complex | Nucleophilic attack on the activated substrate (e.g., Friedel-Crafts) |

| Nucleophilic | Addition of a base (e.g., OH⁻, F⁻) | Anionic tetracoordinate "ate" complex | Transfer of the organic group to an electrophile (e.g., Suzuki coupling) |

Reactivity of the Hydroxyl Group: Derivatization and Functionalization

The phenolic hydroxyl group on the styryl ring of this compound offers a valuable site for chemical modification, allowing for the synthesis of a diverse range of derivatives with tailored properties. This functionalization can be used to modulate solubility, electronic characteristics, and biological activity, or to introduce labels for analytical purposes. researchgate.netnih.gov The reactivity of this hydroxyl group is characteristic of phenols.

Common derivatization strategies include:

Esterification: The hydroxyl group can be readily converted into an ester by reaction with acyl chlorides, acid anhydrides, or carboxylic acids under appropriate conditions. nih.govsigmaaldrich.com For example, reaction with benzoyl chloride in the presence of a base would yield the corresponding benzoate (B1203000) ester. libretexts.org This modification can be used to protect the hydroxyl group or to introduce a specific functional moiety.

Etherification: Formation of ethers is another common transformation, typically achieved via Williamson ether synthesis. This involves deprotonating the phenol (B47542) with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. This allows for the introduction of a wide variety of alkyl or aryl groups.

Derivatization for Analysis: The hydroxyl group is often targeted for derivatization prior to analysis by techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). researchgate.netsigmaaldrich.com Reagents such as p-bromophenacyl bromide can be used to introduce a UV-active chromophore, enhancing detection sensitivity. libretexts.orgrsc.org Silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used to increase the volatility of the analyte for GC analysis by converting the hydroxyl group into a trimethylsilyl (B98337) ether. sigmaaldrich.com

These derivatization reactions significantly expand the chemical space accessible from this compound, enabling its use in a broader range of applications, from materials science to medicinal chemistry. nih.govmdpi.com

The following table presents examples of derivatization reactions for the hydroxyl group.

| Reaction Type | Reagent Example | Functional Group Formed | Purpose |

| Esterification | Acetic Anhydride | Acetate Ester | Protection, functional modification |

| Etherification | Methyl Iodide (with base) | Methyl Ether | Modify solubility/electronic properties |

| Silylation | BSTFA | Trimethylsilyl (TMS) Ether | Increase volatility for GC analysis |

| Chromophore Tagging | p-Bromophenacyl Bromide | Phenacyl Ether | Enhance UV detection in HPLC |

Iv. Applications in Sophisticated Organic Synthesis

Construction of Complex Molecular Architectures

The strategic placement of functional groups within (E)-(3-hydroxystyryl)boronic acid allows chemists to employ it in the synthesis of intricate and functionally rich molecules that would be challenging to access through other means. Its utility is particularly evident in the preparation of substituted stilbenes and complex cyclic systems.

The stilbene (B7821643) core is a prevalent motif in numerous biologically active compounds and materials. This compound is an exemplary precursor for stilbene synthesis, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. chemrxiv.orgnih.gov This reaction, a cornerstone of modern organic chemistry for C-C bond formation, leverages the boronic acid group for coupling with various aryl halides or triflates. nih.gov The inherent (E)-configuration of the vinyl linker is typically retained throughout the reaction, providing excellent stereocontrol over the final product.

The hydroxyl group on the phenyl ring offers a handle for further functionalization, allowing for the synthesis of a diverse library of stilbene derivatives. For instance, researchers have prepared various hydroxylated stilbene analogues to explore their biological activities. researchgate.net The synthesis can be adapted from general protocols where substituted styrenes are coupled with halogenated benzenes. researchgate.netnih.gov

Beyond monomeric stilbenes, the bifunctional nature of this compound and its derivatives allows for their use in step-growth polymerization to form oligomers and polymers. researchgate.net By protecting the hydroxyl group or converting the boronic acid to a boronate ester, specific reaction sequences can be designed to build oligomeric structures containing repeating styryl units. Boron-containing oligomers have been synthesized through methods like polyesterification, demonstrating the capability of boronic acids to participate in polymer-forming reactions. researchgate.net

| Reaction Type | Coupling Partner | Key Features | Typical Product |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl Halide (Ar-X) | Palladium-catalyzed; High efficiency and functional group tolerance. chemrxiv.org | (E)-3-Hydroxy-stilbene Derivative |

| Wittig Reaction | Aldehyde (R-CHO) | Used to form the styryl fragment prior to borylation or coupling. nih.gov | Styrene (B11656) Intermediate |

| Mizoroki-Heck Reaction | Aryl Halide (Ar-X) | Alternative palladium-catalyzed method for C-C bond formation. nih.gov | (E)-Stilbene Derivative |

The reactivity of this compound extends to the synthesis of more complex polycyclic and heterocyclic structures. Boron-containing compounds are increasingly used to create novel ring systems, including boron-doped polycyclic aromatic hydrocarbons (PAHs) and various heterocyles. mdpi.comnih.gov

Intramolecular cyclization reactions are a powerful strategy for building these systems. For example, an appropriately substituted derivative of this compound could undergo an intramolecular electrophilic borylation or a Friedel-Crafts-type reaction to form a new ring. nih.gov The synthesis of boron-containing heterocycles can be achieved through various methods, including the condensation of a boronic acid with bifunctional reagents. researchgate.net For instance, formylphenylboronic acid has been shown to condense directly with hydrazines to form complex, fused diazaborinine ring systems. researchgate.net The vinyl and hydroxyl groups of this compound provide anchor points for tethering other reactive partners, setting the stage for subsequent cyclization events to forge intricate, multi-ring architectures. Boronic acids are also key reagents in multicomponent reactions, such as the aryne-induced three-component coupling, which can generate complex structures in a single step. nih.govrsc.org

Role as a Precursor for Advanced Building Blocks

While this compound is a potent synthetic tool in its own right, it also serves as a versatile platform for the generation of more advanced, highly functionalized building blocks. nih.govmdpi.com The chemical handles present on the molecule can be selectively modified to produce a new generation of reagents for specialized applications.

The phenolic hydroxyl group can be alkylated, acylated, or converted into a triflate, enabling subsequent cross-coupling reactions. The boronic acid moiety can be protected as a boronate ester, such as the commonly used pinacol (B44631) ester, which modifies its reactivity and stability, making it suitable for specific reaction conditions like those in peptide synthesis. chemrxiv.orgnih.gov

Recent advancements have introduced novel methods for creating boronic acids from other functional groups. For example, the decarboxylative borylation of carboxylic acids using nickel catalysis provides a direct route to transform abundant starting materials into valuable boronic acids. drugdiscoverytrends.com This highlights a broader strategy where functional groups can be interconverted to access novel borylated building blocks that were previously difficult to synthesize. drugdiscoverytrends.com

Strategies for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful approach used in drug discovery and chemical biology to rapidly generate libraries of structurally diverse small molecules for biological screening. This compound is an excellent scaffold for DOS due to its multiple points of diversification.

Starting from this single core structure, a multitude of derivatives can be created through parallel synthesis. For example, the boronic acid can undergo Suzuki-Miyaura coupling with a library of aryl halides, while the hydroxyl group can be reacted with a library of electrophiles. This combinatorial approach can quickly produce a large number of unique compounds.

A notable strategy involves the use of boronic acids in the synthesis of peptide-boronic acids (PBAs). nih.govrsc.org In this approach, amino acid-derived boronic acids are used as building blocks in solid-phase synthesis to create diverse peptide sequences. rsc.orgthieme.de This method facilitates access to a wide variety of PBAs, which are important as protease inhibitors. nih.govthieme.de The principles of this strategy could be applied using this compound as a non-peptidic scaffold to be elaborated with amino acids or other building blocks, creating hybrid molecules with significant potential in medicinal chemistry. rsc.org

Application in Flow Chemistry and Automated Synthesis Platforms

The demand for efficient, scalable, and safe chemical manufacturing has driven the adoption of flow chemistry and automated synthesis. Boronic acid synthesis is particularly well-suited to these technologies. Continuous flow setups have been developed for the multigram-scale synthesis of boronic acids, achieving reaction times of less than a second and high throughput. organic-chemistry.orgnih.gov These systems offer precise control over reaction parameters and mitigate the risks associated with highly reactive intermediates like organolithium species, which are often used in boronic acid preparation. organic-chemistry.orgnih.gov

The synthesis of this compound and its subsequent derivatization can be readily adapted to flow chemistry platforms. This allows for the rapid and reproducible production of the compound and its derivatives, accelerating research and development. Furthermore, the synthetic routes used in diversity-oriented synthesis are often compatible with automated platforms. The development of versatile building-block approaches for peptide-boronic acids has been noted for its potential for implementation in automated combinatorial synthesis, which would markedly facilitate access to a large variety of complex molecules. nih.govrsc.org

Mentioned Compounds

| Compound Name | Role/Context |

|---|---|

| This compound | Primary subject of the article |

| Aryl Halide | Coupling partner in Suzuki-Miyaura and Heck reactions |

| Aryl Triflate | Coupling partner in Suzuki-Miyaura reactions |

| Boronate Ester | Protected form of boronic acid |

| Boric Acid | Parent boron compound |

| Carboxylic Acid | Precursor in decarboxylative borylation |

| Formylphenylboronic acid | Reagent for forming heterocyclic systems |

| Hydroquinone | Monomer in boron-containing oligomer synthesis |

| Organolithium Species | Intermediate in boronic acid synthesis |

| Pinacol Ester | A common type of boronate ester |

| Stilbene | Core structure synthesized from the title compound |

V. Contributions to Materials Science and Supramolecular Chemistry

Design and Fabrication of Dynamic Covalent Networks

Dynamic covalent chemistry utilizes reversible reactions to create adaptable and stimuli-responsive materials. Boronic acids are exemplary components in this field due to the reversible formation of boronate esters and boroxines. researchgate.net These dynamic bonds can break and reform in response to external stimuli like pH, the presence of specific molecules, or temperature, allowing materials to exhibit properties such as self-healing, malleability, and injectability. nih.gov

The synthesis of polymers from monomers containing boronic acids is a key strategy for producing dynamic materials. bldpharm.com One common method involves the polycondensation of boronic acids with polyols to form polymer chains linked by boronate esters. Another approach is the self-condensation of boronic acids to form boroxine (B1236090) rings, creating polymers known as polyboroxines. These polymerization processes are reversible, allowing the polymers to be depolymerized and repolymerized.

While specific research detailing the polymerization of (E)-(3-Hydroxystyryl)boronic acid is not extensively documented, its molecular structure makes it a suitable monomer for such processes. The vinyl group allows for its incorporation into polymer backbones via conventional polymerization methods (e.g., radical polymerization). The resulting polymer would be decorated with pendant boronic acid groups, which can then act as dynamic cross-linking sites. These sites can form reversible boronate ester bonds with diol-containing cross-linkers or with the hydroxyl groups on adjacent chains, leading to the formation of a dynamic covalent network.

The formation of boronate esters from boronic acids and diols is a pH-dependent equilibrium. bldpharm.com This reactivity is the foundation for creating materials that respond to changes in their chemical environment. At basic pH, the equilibrium favors the stable, tetravalent boronate ester, while acidic conditions promote the hydrolysis of the ester back to the boronic acid and diol. rsc.org This pH-switchable behavior has been harnessed to create "intelligent" hydrogels and other materials that can, for example, release an encapsulated payload in response to a specific pH trigger.

This compound is well-suited for the fabrication of such responsive materials. The presence of the hydroxyl group on the phenyl ring can influence the pKa of the boronic acid, allowing for the tuning of the pH at which the boronate ester formation is switched on or off. Materials incorporating this compound could be designed to respond to:

pH Changes: Hydrogels cross-linked via boronate esters involving this compound would swell or dissolve in acidic conditions and re-gel at higher pH.

Diol-Containing Molecules: The addition of competitive diols, such as glucose, can disrupt the boronate ester cross-links, leading to a change in the material's properties. This forms the basis for glucose-responsive materials for potential applications in diabetes management.

Reactive Oxygen Species (ROS): Arylboronic acids can be oxidized by species like hydrogen peroxide (H₂O₂), leading to the cleavage of the carbon-boron bond. researchgate.net This provides a mechanism for creating materials that degrade and release cargo in an oxidative environment, which is characteristic of certain pathological conditions like inflammation or cancer.

Self-Assembly Processes Directed by Boronic Acid Interactions

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent or reversible covalent interactions. Boronic acids are versatile building blocks for self-assembly due to their ability to participate in both directional hydrogen bonding (as O-H···X donors) and reversible boronate ester formation.

The boronic acid group can direct the assembly of molecules into a variety of complex supramolecular structures, including macrocycles, cages, polymers, and rotaxanes. The formation of these architectures is driven by the predictable and reversible nature of the interactions involving the boronic acid moiety. For instance, the condensation of diboronic acids with multifunctional diols or other ligands can lead to the formation of discrete, well-defined macrocyclic structures.

This compound possesses the necessary functional groups to participate in these self-assembly processes. While specific supramolecular structures derived solely from this compound are not widely reported, its potential is clear. The boronic acid can form boronate esters with polyol linkers, and the hydroxyl group can engage in hydrogen bonding, providing multiple interaction points to guide the assembly process. The planar styryl component could also contribute to stabilizing structures through π-π stacking interactions.

Chemical Sensing Platforms Based on Boronate Ester Formation

The selective and reversible binding of boronic acids to diols has been extensively exploited in the development of chemical sensors. researchgate.net This interaction is particularly useful for detecting saccharides and other biologically important molecules that contain cis-diol functionalities.

Sensors based on boronic acids typically couple the binding event to a measurable output signal, most commonly a change in fluorescence. bldpharm.com This is often achieved by using a boronic acid that is covalently linked to a fluorophore. The binding of a diol to the boronic acid alters the electronic environment of the boron atom (from sp² to sp³ hybridization), which in turn modulates the photophysical properties of the attached fluorophore, causing a change in fluorescence intensity or wavelength.

This compound is an ideal candidate for a fluorescent chemosensor. The hydroxystyryl group is inherently fluorescent, meaning the molecule acts as an integrated sensor-reporter system. Upon binding to a target analyte with a diol group, such as a carbohydrate, the formation of a boronate ester is expected to alter the electronic properties of the molecule and thus its fluorescence output. This provides a direct mechanism for signal transduction. Potential analytes for a sensor based on this compound are numerous and include biologically and environmentally relevant species.

Illustrative Sensing Applications for this compound

The table below outlines potential analytes that could be detected using a sensing platform based on this compound, the chemical basis for detection, and the likely signaling mechanism. This data is illustrative and based on the known principles of boronic acid chemistry.

| Analyte Class | Specific Example(s) | Basis of Interaction | Expected Signaling Mechanism |

| Monosaccharides | Glucose, Fructose, Galactose | Reversible boronate ester formation with cis-diol groups. | Change in fluorescence intensity or emission wavelength. |

| Glycoproteins | Ovalbumin, Mucin | Boronate ester formation with saccharide residues on the protein surface. | Fluorescence modulation upon binding. |

| Catechols | Dopamine, L-DOPA | Strong binding via boronate ester formation with the catechol's ortho-diol. | Significant change in fluorescence properties. |

| Reactive Oxygen Species | Hydrogen Peroxide (H₂O₂) | Oxidative cleavage of the C-B bond, converting the boronic acid to a phenol (B47542). | Irreversible change in fluorescence (turn-on or turn-off). |

| Fluoride (B91410) Ions | F⁻ | Coordination of the fluoride ion to the Lewis acidic boron atom. | Perturbation of the electronic structure, leading to a fluorescence response. |

Vi. Computational and Theoretical Insights into E 3 Hydroxystyryl Boronic Acid

Quantum Chemical Studies on Molecular Structure and Conformation

The potential energy surface (PES) can be scanned by systematically rotating key dihedral angles, such as those involving the hydroxyl groups attached to the boron atom (e.g., C1-B-O-H). researchgate.net This analysis typically identifies several low-energy conformers, often designated as syn-syn, syn-anti, anti-syn, and anti-anti, based on the orientation of the O-H bonds relative to the B-C bond. researchgate.net For (3-acetamidophenyl)boronic acid, DFT calculations showed that two polymorphic forms have energy minima that differ by only 0.9 kcal/mol, indicating that different conformations can be energetically accessible. bas.bg The energy barrier for the rotation of functional groups, such as the acetamide (B32628) group in this analogue, was found to be relatively low (5.8 kcal/mol), suggesting conformational flexibility. bas.bg

Geometric optimization using DFT with basis sets like 6-311++G(d,p) provides detailed structural parameters. mdpi.com While specific data for (E)-(3-hydroxystyryl)boronic acid is not available, the table below presents typical calculated parameters for a related compound, (3-Carbamoylphenyl)boronic acid, which illustrate the kind of information obtained from such studies.

Table 1: Calculated Geometric and Electronic Properties of (3-Carbamoylphenyl)boronic acid using DFT/B3LYP/6-311+G(2d,p)

| Parameter | Calculated Value |

|---|---|

| Ground State Energy | - |

| Energy Gap (Eg) | 5.59 eV |

| Dipole Moment (μ) | 3.41 Debye |

Data sourced from a study on (3-Carbamoylphenyl) boronic acid. epstem.net

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a key tool for unraveling the intricate step-by-step pathways of chemical reactions involving boronic acids. DFT calculations allow researchers to map out reaction coordinates, identify transition states (TS), and calculate activation energies, providing a detailed picture of reaction feasibility and kinetics. rsc.orgnih.gov

For instance, computational studies have been used to understand how boronic acids can act as hydroxyl synthons in three-component coupling reactions. rsc.orgnih.gov These studies model the activation of the boronic acid, often by a fluoride (B91410) ion, and follow the subsequent reaction pathway. In one such study, the ring-opening of a thietane (B1214591) initiated by an aryne and a boronic acid was investigated. The calculations revealed an activation free energy of only 7.2 kcal/mol for the initial step and a subsequent barrier of 14.4 kcal/mol for the ring-opening process, confirming the viability of the proposed mechanism. nih.gov

Similarly, DFT has been employed to investigate the mechanism of H₂O₂-mediated oxidation of aryl boronic acids in iridium complexes. rsc.org The calculations described the formation of the active photosensitizer and a quinone methide byproduct, proceeding through a transition state with an energy barrier of 33 kcal/mol. rsc.org Such computational approaches could be applied to this compound to understand its role in various chemical transformations, such as Suzuki-Miyaura coupling or carboxylation reactions. researchgate.net

Electronic Structure Analysis and Reactivity Prediction

The electronic properties of this compound are central to its reactivity. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a cornerstone of this investigation. researchgate.netnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govnih.gov A smaller gap generally implies higher reactivity. nih.govaimspress.com

DFT calculations at levels like B3LYP/6-311G(d) are commonly used to compute these orbital energies. aimspress.com For example, a study on the pro-drug temozolomide (B1682018) calculated a HOMO-LUMO gap of 4.40 eV in the gas phase. aimspress.com The distribution of the HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively. aimspress.com

Another valuable tool is the Molecular Electrostatic Potential (MEP) map. nih.gov The MEP surface visualizes the charge distribution on a molecule, with different colors representing electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. nih.gov These maps help predict how the molecule will interact with other reagents. For boronic acids, the area around the electron-deficient boron atom is expected to be an electrophilic site.

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of reactivity. These are summarized in the table below.

Table 2: Global Reactivity Descriptors Calculated from HOMO and LUMO Energies

| Descriptor | Formula | Significance |

|---|---|---|

| Energy Gap (Egap) | ELUMO - EHOMO | Chemical reactivity, kinetic stability. epstem.net |

| Ionization Potential (IP) | -EHOMO | The energy required to remove an electron. epstem.net |

| Electron Affinity (EA) | -ELUMO | The energy released when an electron is added. epstem.net |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | The power of an atom to attract electrons. epstem.net |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution. epstem.net |

| Chemical Softness (S) | 1/(2η) | Reciprocal of hardness, indicates reactivity. epstem.net |

| Chemical Potential (Pi) | (EHOMO + ELUMO)/2 | The escaping tendency of electrons from a stable system. epstem.net |

These descriptors are commonly calculated in theoretical studies of organic molecules. researchgate.netepstem.net

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations offer a dynamic view of how this compound interacts with other molecules, such as proteins or solvent molecules, over time. nih.govsemanticscholar.org These simulations solve Newton's equations of motion for a system of atoms, providing trajectories that reveal the stability of complexes, conformational changes, and the nature of intermolecular forces. nih.gov

MD simulations require a force field, such as CHARMM36 or AMBER, to define the potential energy of the system. nih.govsemanticscholar.org While standard force fields may lack parameters for the boron atom in boronic acids, specific parameterization efforts have been undertaken to enable accurate simulations of these compounds. semanticscholar.org

In a typical MD study, the boronic acid derivative would be placed in a simulation box with a target molecule (e.g., an enzyme) and solvated with water and ions to mimic physiological conditions. nih.govnih.gov The simulation, often run for nanoseconds, tracks the positions and velocities of all atoms. Analysis of the trajectory can reveal:

Binding Affinity: Techniques like MM/PBSA or MM/GBSA can be used to estimate the free energy of binding between the ligand and its target. nih.gov

Interaction Persistence: The stability of specific interactions, such as hydrogen bonds or salt bridges, can be monitored throughout the simulation. nih.gov

Key Residues: The simulation can identify the specific amino acid residues in a protein that are most important for binding the boronic acid. biorxiv.org

Conformational Changes: MD can show how the ligand and/or the protein change their conformation upon binding. nih.gov

For example, MD simulations of SARS-CoV-2 spike protein RBDs in complex with the ACE2 receptor were used to calculate binding affinities and identify key electrostatic interactions driving complex formation. nih.gov Similar studies on boronic acid derivatives have been used to understand their binding to enzymes like urokinase-type plasminogen activator, highlighting interactions with specific residues like ASP189. biorxiv.org

Vii. Future Research Directions and Emerging Paradigms

Exploration of Novel Catalytic Transformations

The inherent reactivity of the boronic acid group has long been exploited in cross-coupling reactions. However, the future of (E)-(3-Hydroxystyryl)boronic acid in catalysis lies in the development of novel transformations that leverage its multifunctional nature.

One promising avenue is the exploration of its potential in asymmetric catalysis . Chiral ligands could be coordinated to the boron center to induce stereoselectivity in a variety of reactions. Furthermore, the hydroxyl group could act as a directing group or a co-catalytic site, enabling transformations at specific positions within a substrate.

Another area of interest is its use in photoredox catalysis . The conjugated π-system of the styrenyl moiety suggests that this compound could participate in photo-induced electron transfer processes. Researchers are likely to investigate its role as a photosensitizer or as a substrate in light-driven reactions, opening up new pathways for the synthesis of complex organic molecules under mild conditions.

| Research Focus | Potential Catalytic Application | Enabling Feature of this compound |

| Asymmetric Catalysis | Enantioselective C-C bond formation | Chiral ligand coordination to boron, hydroxyl directing group |

| Photoredox Catalysis | Light-driven organic transformations | Conjugated π-system for photo-induced electron transfer |

| Tandem Catalysis | Multi-step one-pot synthesis | Combination of boronic acid reactivity and hydroxyl functionality |

Integration into Advanced Functional Materials

The incorporation of this compound into polymeric and supramolecular structures is a burgeoning field with immense potential for creating advanced functional materials.

The boronic acid group's ability to form reversible covalent bonds with diols makes it an ideal candidate for the development of self-healing polymers and hydrogels . These materials could have applications in biomedical engineering, such as in drug delivery systems or tissue engineering scaffolds. The hydroxyl group can also be leveraged for polymerization or for post-polymerization modification, adding another layer of functionality.

Furthermore, the styrenyl backbone provides a platform for creating conjugated polymers with interesting electronic and optical properties. By copolymerizing this compound with other monomers, materials with tunable band gaps and conductivities could be synthesized for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

| Material Type | Key Property | Role of this compound |

| Self-healing Polymers | Reversible covalent bonding | Boronic acid-diol interactions |

| Conjugated Polymers | Tunable optoelectronic properties | Styrenyl backbone for π-conjugation |

| Functional Hydrogels | Stimuli-responsive behavior | pH- and sugar-sensitive boronic acid moiety |

Development of Chemo- and Regioselective Methodologies

A significant challenge and opportunity in the chemistry of this compound is the development of methodologies that can selectively target its different reactive sites. The presence of the boronic acid, the alkene, the aromatic ring, and the hydroxyl group offers a complex synthetic puzzle.

Future research will focus on developing orthogonal protecting group strategies that allow for the selective functionalization of one part of the molecule while leaving the others intact. This will be crucial for the synthesis of complex derivatives with precisely controlled architectures.

Moreover, the development of catalytic systems that can distinguish between the different C-H bonds of the aromatic ring or selectively react with either the vinyl or the boronic acid group is a key goal. Such chemo- and regioselective methods would greatly expand the synthetic utility of this compound and its derivatives.

| Methodological Goal | Approach | Target Functionality |

| Selective Functionalization | Orthogonal protecting groups | Boronic acid, hydroxyl, alkene, aromatic ring |

| Regioselective C-H Activation | Directed metal catalysis | Specific positions on the aromatic ring |

| Chemoselective Cross-Coupling | Tunable reaction conditions | Selective reaction at the boronic acid or vinyl group |

Interdisciplinary Research Avenues in Chemical Science

The unique properties of this compound make it an attractive molecule for interdisciplinary research, bridging organic chemistry with biology and materials science.

In chemical biology , its ability to bind to sugars and other biomolecules containing diol functionalities could be exploited for the development of biosensors and diagnostic tools . For instance, fluorescent derivatives could be designed to detect specific carbohydrates or glycoproteins, with potential applications in disease diagnosis.

In the realm of supramolecular chemistry , the self-assembly of this compound derivatives into well-defined nanostructures is an exciting prospect. The interplay of hydrogen bonding from the hydroxyl group, π-π stacking of the styrenyl units, and reversible boronic ester formation could lead to the creation of novel nanotubes, vesicles, and other complex architectures.

The convergence of these research efforts will undoubtedly lead to a deeper understanding of the fundamental chemistry of this compound and pave the way for its application in a wide range of cutting-edge technologies.

Q & A

Q. What are the primary synthetic pathways for (E)-(3-Hydroxystyryl)boronic acid, and how do reaction conditions influence stereochemical outcomes?

The synthesis of boronic acid-containing monomers, including styrenic derivatives like this compound, typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) or hydroboration of alkynes. Stereochemical control is critical for the (E)-isomer, often achieved via palladium-catalyzed coupling under inert conditions to prevent boronic acid oxidation. Solvent polarity and temperature also modulate Lewis acidity, affecting reaction efficiency . Purification challenges arise due to boronic acid hygroscopicity; methods like trituration with non-polar solvents or protection as boronate esters (e.g., pinacol esters) are recommended before final deprotection .

Q. How can researchers characterize boronic acid-diol binding interactions, and what factors influence binding affinities?

Binding thermodynamics are assessed via fluorescence titration, isothermal titration calorimetry (ITC), or NMR spectroscopy. Key factors include pH (optimal near the boronic acid pKa), diol geometry (1,2- vs. 1,3-diols), and substituent effects (electron-withdrawing groups enhance Lewis acidity). For example, fructose binds more strongly than glucose due to its cyclic 1,2-diol configuration . Kinetic studies using stopped-flow methods reveal binding equilibria are reached within seconds, critical for real-time sensing applications .

Q. What analytical techniques are optimal for verifying the purity and structure of this compound?

- NMR : Peaks at δ ~7-8 ppm (styryl protons) and δ ~2.6-2.7 ppm (boronic acid B-OH) confirm structure. Boronate esters show distinct shifts (e.g., pinacol esters at δ ~1.3 ppm) .

- HPLC-MS : Reverse-phase HPLC with post-column derivatization (e.g., using diols) enhances detection sensitivity. MALDI-MS with 2,5-dihydroxybenzoic acid (DHB) matrix prevents boronic acid trimerization artifacts .

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability; aromatic boronic acids degrade above 200°C, forming boron oxide residues, relevant for flame-retardant applications .

Advanced Research Questions

Q. How can boronic acid-functionalized polymers be designed for glucose-responsive drug delivery systems?

Polymer architectures (e.g., poly(3-acrylamidophenylboronic acid)) exploit reversible diol binding for glucose sensitivity. Under neutral pH, boronic acids form charged tetrahedral complexes with glucose, increasing hydrophilicity and swelling. Computational modeling (DFT) optimizes spacer length and crosslinking density to balance responsiveness and mechanical stability. In vitro validation includes dynamic light scattering (DLS) for swelling kinetics and Franz cell diffusion studies for controlled release .

Q. What strategies improve the proteasome inhibition efficacy of boronic acid-based therapeutics like Bortezomib analogs?

Structure-activity relationship (SAR) studies highlight:

- Dipeptide Mimicry : Incorporation of hydrophobic residues (e.g., leucine) enhances proteasome binding.

- Boronic Acid Positioning : Proximal placement to catalytic threonine residues enables reversible covalent inhibition.

- Prodrug Design : Boronate esters (e.g., trifluoroborate salts) improve bioavailability, with in vivo efficacy validated via xenograft models .

Q. How do photo-switchable boronic acids enable spatiotemporal control in biological systems?

Azobenzene-boronic acid conjugates exhibit reversible E/Z isomerism under visible light. The Z-isomer enhances diol binding affinity by 20-fold via steric and electronic effects. Applications include:

Q. What high-throughput methodologies accelerate the discovery of boronic acid-containing bioactive compounds?

- Automated IMCR (Iterative Multiple Component Reactions) : Combines boronic acids, amines, and carbonyls in 96-well plates, with MS/MS deconvolution for rapid library screening .

- Covalent DNA-Encoded Libraries (DELs) : Boronic acid-diol interactions facilitate on-bead selection of kinase inhibitors .

Methodological Considerations

Q. How can researchers resolve contradictory data on boronic acid binding constants across studies?

Q. What computational tools predict boronic acid reactivity and guide rational drug design?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.